molecular formula C17H24BNO3 B13704604 2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13704604
M. Wt: 301.2 g/mol
InChI Key: SZWXUASWWIVXJG-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative Boronic esters are highly valued in organic synthesis due to their versatility and stability

Preparation Methods

The synthesis of 2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with other molecules. This is primarily due to the boronic acid group’s affinity for diols and other nucleophiles. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar compounds include other boronic esters such as phenylboronic acid pinacol ester and methylboronic acid pinacol ester. Compared to these, 2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to its specific substituents, which can influence its reactivity and stability . This makes it particularly useful in applications where other boronic esters might not be as effective.

Properties

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C17H24BNO3/c1-12-11-13(19-10-6-7-15(19)20)8-9-14(12)18-21-16(2,3)17(4,5)22-18/h8-9,11H,6-7,10H2,1-5H3

InChI Key

SZWXUASWWIVXJG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)C

Origin of Product

United States

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